molecular formula C45H93N7O18 B611472 Tri(Amino-PEG5-amide)-amine CAS No. 2055013-52-8

Tri(Amino-PEG5-amide)-amine

Cat. No.: B611472
CAS No.: 2055013-52-8
M. Wt: 1020.27
InChI Key: CMUGXZWNMJJZQZ-UHFFFAOYSA-N
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Description

Tri(Amino-PEG5-amide)-amine is a compound that features a polyethylene glycol (PEG) backbone with amine functional groups. This compound is often used in bioconjugation, drug delivery, and as a linker in various biochemical applications due to its water solubility and biocompatibility.

Scientific Research Applications

Tri(Amino-PEG5-amide)-amine is used in various scientific research applications, including:

    Chemistry: As a linker or spacer in the synthesis of complex molecules.

    Biology: In bioconjugation to attach biomolecules like proteins or antibodies.

    Medicine: In drug delivery systems to enhance solubility and bioavailability.

    Industry: In the formulation of cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(Amino-PEG5-amide)-amine typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) is functionalized with amine groups.

    Amidation: The PEGylated compound is reacted with an amine to form the amide linkage.

Common reagents include:

  • Polyethylene glycol (PEG)
  • Amine-containing compounds
  • Coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS)

Industrial Production Methods

Industrial production may involve large-scale PEGylation and amidation processes, utilizing automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

  • Oxidized derivatives (e.g., nitroso or nitro compounds)
  • Reduced amines
  • Substituted amine derivatives

Mechanism of Action

The mechanism of action of Tri(Amino-PEG5-amide)-amine involves its ability to form stable amide bonds with other molecules. This allows it to act as a linker or spacer, facilitating the attachment of various functional groups or biomolecules. The PEG backbone provides water solubility and biocompatibility, making it suitable for use in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Mono(Amino-PEG5-amide)-amine
  • Di(Amino-PEG5-amide)-amine
  • Tetra(Amino-PEG5-amide)-amine

Uniqueness

Tri(Amino-PEG5-amide)-amine is unique due to its three amine groups, which provide multiple sites for conjugation and functionalization. This makes it more versatile compared to compounds with fewer amine groups.

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUGXZWNMJJZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H93N7O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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